molecular formula C8H10ClNO2 B095586 2,3-Dihydro-1,4-benzodioxin-5-amine hydrochloride CAS No. 16081-46-2

2,3-Dihydro-1,4-benzodioxin-5-amine hydrochloride

Cat. No.: B095586
CAS No.: 16081-46-2
M. Wt: 187.62 g/mol
InChI Key: WBCBWPNJOUYRGW-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxin-5-amine hydrochloride is a heterocyclic compound with the molecular formula C8H10ClNO2. It is known for its unique structure, which includes a benzodioxin ring fused with an amine group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1,4-benzodioxin-5-amine hydrochloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with an amine source under controlled conditions. One common method includes the use of benzenesulfonyl chloride and aqueous sodium carbonate to yield the desired product . The reaction is carried out under dynamic pH control to ensure the formation of the amine derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1,4-benzodioxin-5-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and aryl halides in the presence of a base (e.g., sodium hydroxide) are typical.

Major Products Formed: The major products formed from these reactions include various substituted benzodioxin derivatives, which can have different functional groups attached to the amine or benzodioxin ring.

Scientific Research Applications

2,3-Dihydro-1,4-benzodioxin-5-amine hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

  • 2,3-Dihydro-1,4-benzodioxin-6-amine hydrochloride
  • 3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethylamine
  • 1,3-Benzodioxol-5-ylhydrazine hydrochloride

Comparison: Compared to these similar compounds, 2,3-Dihydro-1,4-benzodioxin-5-amine hydrochloride is unique due to its specific substitution pattern on the benzodioxin ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c9-6-2-1-3-7-8(6)11-5-4-10-7;/h1-3H,4-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCBWPNJOUYRGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632711
Record name 2,3-Dihydro-1,4-benzodioxin-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16081-46-2
Record name 1,4-Benzodioxin-5-amine, 2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16081-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1,4-benzodioxin-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1,4-Benzodioxan-5-carboxylic acid (120 g) was added in portions at 40° C. to a stirred mixture of hydroxylamine hydrochloride (52 g) and polyphosphoric acid (380 g), then the mixture was heated to an internal temperature of 120° C. The source of heat was removed, and the mixture was stirred vigorously until frothing subsided, then it was stirred at 165° C. for 90 minutes, cooled to 80° C., added to an excess of ice-water, and basified by the addition of 5M aqueous sodium hydroxide solution. The product was extracted into ethyl acetate (6×500 ml), the extracts were dried (MgSO4), and the solvent removed in vacuo. The residue was dissolved in ethyl acetate (800 ml), and the cloudy solution was filtered then saturated with hydrogen chloride. The resulting solid was collected by filtration, washed with ethyl acetate, and dried in vacuo at ambient temperature to give 1,4-benzodioxan-5-amine monohydrochloride as a buff solid (65.9 g).
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
380 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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